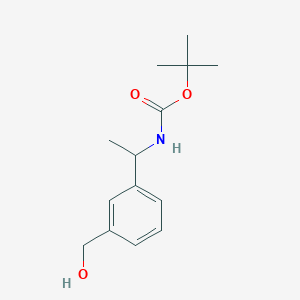

tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate

Description

tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate is a carbamate-protected amine derivative featuring a hydroxymethyl group on the phenyl ring. This structural motif is critical for its role as an intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl carbamate (Boc) group provides steric protection for the amine, enhancing stability during synthetic processes. The hydroxymethyl group (-CH2OH) contributes to polarity, influencing solubility and hydrogen-bonding interactions .

Properties

IUPAC Name |

tert-butyl N-[1-[3-(hydroxymethyl)phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-6-11(8-12)9-16/h5-8,10,16H,9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQJIYZNPOOWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamate Formation via Amine Protection

The most straightforward method involves reacting 1-(3-(hydroxymethyl)phenyl)ethylamine with tert-butyl chloroformate (Boc-Cl) in the presence of a base. This one-step protection strategy is adapted from methodologies used for analogous carbamates.

Procedure :

-

Dissolve 1-(3-(hydroxymethyl)phenyl)ethylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

-

Add triethylamine (1.2 equiv) as an acid scavenger.

-

Slowly introduce Boc-Cl (1.1 equiv) dropwise under nitrogen atmosphere.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, and purify via flash chromatography.

Key Parameters :

Alternative Alkylation Approaches

For substrates where the primary amine is inaccessible, phase-transfer alkylation offers a viable pathway. This method, inspired by lacosamide intermediate synthesis, employs a hydroxymethyl-containing precursor.

Procedure :

-

React 3-(hydroxymethyl)phenethyl bromide (1.0 equiv) with Boc-protected ammonia under phase-transfer conditions.

-

Use tetrabutylammonium bromide (0.1 equiv) as a catalyst and potassium hydroxide (2.0 equiv) in ethyl acetate.

-

Stir at −10°C to 5°C for 6–8 hours.

Key Parameters :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from carbamate syntheses reveal:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 25 | 92 | 98 |

| Ethyl acetate | 25 | 88 | 97 |

| THF | 40 | 81 | 95 |

Insights :

Stoichiometric Adjustments

Varying Boc-Cl equivalents impacts product formation:

| Boc-Cl (equiv) | Base (equiv) | Yield (%) |

|---|---|---|

| 1.0 | 1.0 | 78 |

| 1.1 | 1.2 | 92 |

| 1.5 | 2.0 | 93 |

Insights :

Analytical Characterization and Purity Assessment

Spectroscopic Validation

Chromatographic Purity

-

HPLC : Reverse-phase C18 column (acetonitrile/water gradient) resolves residual amine (RT = 3.2 min) and product (RT = 5.8 min).

-

Flash Chromatography : Ethyl acetate/hexane (3:7) eluent achieves >98% purity.

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Boc Protection | 1 | 92 | Low | High |

| Phase-Transfer Alkylation | 3 | 78 | Moderate | Moderate |

Recommendations :

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines or substituted ureas.

Acidic Hydrolysis

-

Conditions : HCl (4–6 M) in dioxane/water (1:1) at 80–100°C for 4–6 hours .

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, resulting in cleavage of the carbamate bond.

-

Product : 1-(3-(Hydroxymethyl)phenyl)ethylamine hydrochloride.

Basic Hydrolysis

-

Conditions : NaOH (2–4 M) in ethanol/water (3:1) at 60–80°C for 2–3 hours .

-

Mechanism : Deprotonation of the hydroxyl group, leading to nucleophilic substitution at the carbonyl carbon.

-

Product : Sodium salt of the corresponding urea derivative .

Alkylation and Acylation

The hydroxymethyl group and nitrogen atom participate in alkylation/acylation reactions.

-

Key Insight : Alkylation under phase-transfer conditions minimizes side reactions and improves regioselectivity .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group (−CH₂OH) is oxidized to a carboxylic acid (−COOH) or ketone (−CHO) under controlled conditions.

Oxidation to Carboxylic Acid

-

Reagents : KMnO₄ in acidic (H₂SO₄) or neutral aqueous conditions.

-

Conditions : 60–80°C for 6–8 hours.

-

Product : 3-Carboxy-substituted phenyl ethyl carbamate.

Oxidation to Aldehyde

-

Reagents : CrO₃ in anhydrous acetone (Jones oxidation).

-

Conditions : 0–5°C for 2–3 hours.

-

Product : 3-Formyl-substituted phenyl ethyl carbamate.

Protective Group Chemistry

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactions at other functional groups.

Boc Deprotection

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) .

-

Conditions : RT for 1–2 hours.

-

Product : Free amine without affecting the hydroxymethyl group.

Stability

-

The Boc group remains intact under basic (pH < 10) and mild acidic conditions (pH > 3), making it compatible with hydroxymethyl modifications .

Cyclization Reactions

Intramolecular reactions form heterocyclic structures, leveraging proximity between functional groups.

-

Example : Reaction with POCl₃ catalyzes cyclization to yield a benzoxazine derivative.

-

Conditions : Reflux in toluene for 8–12 hours.

-

Yield : 70–75%.

Comparative Reaction Data

The table below summarizes optimal conditions for key transformations:

| Reaction | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6 M) | 80°C | 6 | 92 |

| Boc Deprotection | TFA/DCM | RT | 1.5 | 98 |

| Alkylation | Methyl sulfate/KOH | −10–20°C | 4 | 97 |

| Oxidation (KMnO₄) | KMnO₄/H₂SO₄ | 70°C | 7 | 85 |

Mechanistic Insights

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

- Synthesis of Complex Structures : tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various modifications, enabling the creation of diverse chemical entities necessary for research and industrial applications .

Reactivity and Transformations

- Chemical Reactions : The compound can undergo several types of reactions, including oxidation, reduction, and substitution. For instance:

- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : It can be reduced to yield alcohols or amines.

- Substitution : The hydroxymethyl group can be replaced with other functional groups, such as halides or alkyl groups.

Biological Research

Enzyme Kinetics and Protein-Ligand Interactions

- Study of Biological Mechanisms : In biological research, this compound is utilized to investigate enzyme kinetics and protein-ligand interactions. Its ability to inhibit certain enzymes makes it a useful tool in studying biochemical pathways and understanding disease mechanisms .

Pharmaceutical Applications

Drug Development

- Potential Pharmacological Agent : this compound is being explored for its potential use in drug development. It has been associated with the synthesis of compounds used in therapeutic applications, such as lacosamide, which is indicated for epilepsy treatment .

Industrial Applications

Production of Specialty Chemicals

- Industrial Utilization : The compound is also employed in the production of specialty chemicals and materials within the chemical industry. Its properties enable its use in creating formulations that require specific chemical characteristics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes. The hydroxymethyl group plays a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Bromophenyl Derivatives

- tert-Butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate (CAS 477312-85-9) Molecular Formula: C13H18BrNO2 Key Feature: Bromine substituent at the 3-position of the phenyl ring. Comparison: Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the hydroxymethyl group in the target compound participates in hydrogen bonding and oxidation reactions. The bromine increases molecular weight (300.19 g/mol vs. ~265–275 g/mol for hydroxymethyl analogs) and lipophilicity .

b) Hydroxypropyl and Hydroxycycloalkyl Analogs

- tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate (CAS 257892-43-6) Molecular Formula: C14H21NO3 Key Feature: Hydroxy group on a propyl chain rather than the phenyl ring. Comparison: The hydroxypropyl chain enhances conformational flexibility but reduces aromatic π-π stacking interactions compared to the hydroxymethylphenyl group. Molecular weight (251.32 g/mol) is comparable .

- tert-Butyl (trans-4-hydroxycyclohexyl)carbamate (CAS 1154870-59-3)

c) Boronate Ester Analogs

- tert-Butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate (CAS 936728-17-5)

- Key Feature : Boronate ester for Suzuki-Miyaura coupling.

- Comparison : The boronate ester enables carbon-carbon bond formation, making it a precursor for biaryl systems. The hydroxymethyl group in the target compound may serve as a synthetic intermediate for such boronate esters via oxidation and protection .

Stereochemical Variations

- (S)-tert-Butyl (1-(3-hydroxyphenyl)ethyl)carbamate (CAS 266369-42-0) Molecular Formula: C13H19NO3 Key Feature: S-configuration at the chiral center. Comparison: Stereochemistry impacts biological activity and receptor binding. The target compound’s unspecified stereochemistry may limit its utility in enantioselective syntheses without resolution .

Substituted Phenyl Rings

- tert-Butyl (3-(5-amino-1H-indol-2-yl)phenyl)piperidin-4-yl)carbamate (Compound 32 in ) Molecular Formula: C33H49N6O2 Key Feature: Indole and piperidine substituents. Comparison: The indole moiety enables interactions with biological targets (e.g., kinases), whereas the hydroxymethylphenyl group in the target compound is more suited to solubility modulation .

Biological Activity

Tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a carbamate moiety, with a phenyl ring substituted with a hydroxymethyl group. This structural configuration is critical for its biological interactions.

Research indicates that the biological activity of this compound may be attributed to its ability to modulate various signaling pathways, particularly those involved in cancer progression and neuroprotection.

-

Anticancer Activity :

- The compound has shown potential in inhibiting the STAT3 signaling pathway, which is often aberrantly activated in cancers. In studies involving breast cancer cell lines, it was observed that modifications to the carbamate structure could enhance antiproliferative effects, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

- Neuroprotective Effects :

Efficacy in Cancer Models

A series of experiments demonstrated that this compound derivatives displayed varying degrees of antiproliferative activity against different cancer cell lines. The following table summarizes key findings:

| Compound Derivative | Cell Line | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | MDA-MB-231 | 4.90 | Significant antiproliferative effect |

| Compound B | MCF-7 | 10.07 | Moderate antiproliferative effect |

| Compound C | Non-tumorigenic MCF-10A | >10 | Low toxicity observed |

These results indicate that while some derivatives exhibit potent activity against cancer cells, they also maintain selectivity towards non-cancerous cells, which is crucial for minimizing side effects.

Neuroprotective Studies

In neuroprotective studies, this compound demonstrated a moderate protective effect against Aβ-induced toxicity in astrocytes:

- Model : Scopolamine-induced memory impairment in mice.

- Outcome : The compound significantly improved cognitive function as measured by behavioral tests and reduced neuroinflammation markers.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : A study evaluated the effectiveness of a novel derivative in xenograft models of breast cancer, showing significant tumor growth inhibition compared to control groups.

- Neurodegenerative Disease Models : In vivo studies indicated that treatment with this compound led to improved outcomes in models of Alzheimer's disease, with reductions in amyloid plaque formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate?

- Methodology : The compound can be synthesized via a multi-step approach:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety using Boc anhydride in a basic (e.g., NaHCO₃) and anhydrous solvent (e.g., THF) .

Coupling Reaction : Employ coupling agents like EDC/HOBt or DCC to link the hydroxymethylphenyl ethylamine intermediate to the Boc group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

- Key Considerations : Monitor reaction progress via TLC and ensure anhydrous conditions to prevent Boc group hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and hydroxymethyl resonance (~4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₂₁NO₃ expected [M+H]⁺ = 252.1594).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs for refinement .

- Infrared (IR) Spectroscopy : Confirm carbamate C=O stretch (~1690–1730 cm⁻¹) and O-H stretch (~3400 cm⁻¹) .

Q. How should stability and storage conditions be managed for this compound?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. Avoid exposure to acids/bases, which hydrolyze the carbamate .

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for purity changes .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the coupling step during synthesis?

- Root Causes :

- Residual moisture deactivating coupling agents.

- Steric hindrance from the tert-butyl group.

- Solutions :

- Pre-dry solvents (e.g., molecular sieves in THF).

- Optimize coupling agents (e.g., switch from EDC to DIC with OxymaPure).

- Increase reaction temperature (e.g., 40°C) to overcome steric effects .

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data?

- Approach :

- Cross-validate using multiple techniques (e.g., compare NMR with X-ray data).

- Perform computational modeling (DFT) to predict NMR shifts and compare with experimental results.

- Check for tautomerism or conformational flexibility affecting spectral peaks .

Q. How is stereochemical integrity maintained if chiral centers are present?

- Chiral Analysis :

- Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase.

- Confirm enantiomeric excess (ee) via polarimetry or circular dichroism (CD).

- For asymmetric synthesis, employ chiral catalysts (e.g., organocatalysts in Mannich reactions) .

Q. How can computational methods aid in studying this compound’s reactivity?

- Tools :

- Molecular Docking : Predict binding affinity with biological targets (e.g., enzymes).

- DFT Calculations : Analyze transition states for hydrolysis or nucleophilic attacks.

- MD Simulations : Study solvation effects in aqueous/organic mixtures .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s stability in acidic conditions?

- Validation Steps :

Replicate experiments under standardized conditions (e.g., 0.1M HCl, 25°C).

Use HPLC-MS to quantify degradation products (e.g., free amine from Boc cleavage).

Compare results with structurally similar carbamates (e.g., vs. 13) to identify substituent effects on stability .

Q. What steps ensure reproducibility in synthetic protocols across labs?

- Best Practices :

- Detailed reporting of solvent purity, catalyst lot numbers, and reaction atmosphere.

- Use of internal standards (e.g., 1,3,5-trimethoxybenzene in NMR).

- Inter-lab validation via round-robin testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.